molecular formula C15H17F3N4OS B2864769 4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL CAS No. 786660-94-4

4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B2864769
CAS No.: 786660-94-4
M. Wt: 358.38
InChI Key: JODGBBHFCCXAHH-VXLYETTFSA-N
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Description

4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a pentoxyphenyl group, a trifluoromethyl group, and a thione group, making it a unique and potentially valuable molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Pentoxyphenyl Group: The pentoxyphenyl group can be attached through a nucleophilic substitution reaction using a suitable halide derivative of the pentoxyphenyl group.

    Formation of the Thione Group: The thione group can be introduced by reacting the intermediate compound with a sulfur source such as thiourea or elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Substituted triazole derivatives

Scientific Research Applications

4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in biological studies to investigate its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-methoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
  • 4-[(E)-(2-ethoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione

Uniqueness

4-[(E)-{[2-(PENTYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLE-3-THIOL is unique due to the presence of the pentoxyphenyl group, which may impart specific chemical and biological properties that are not observed in similar compounds with different substituents. This uniqueness can be exploited in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

4-[(E)-(2-pentoxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N4OS/c1-2-3-6-9-23-12-8-5-4-7-11(12)10-19-22-13(15(16,17)18)20-21-14(22)24/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,21,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODGBBHFCCXAHH-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C=NN2C(=NNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=CC=C1/C=N/N2C(=NNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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